molecular formula C25H27NO6 B5507771 4-(2,3-DIMETHOXYPHENYL)-7-(2,5-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

4-(2,3-DIMETHOXYPHENYL)-7-(2,5-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

Cat. No.: B5507771
M. Wt: 437.5 g/mol
InChI Key: FTCFCYFBPCFZLK-UHFFFAOYSA-N
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Description

4-(2,3-DIMETHOXYPHENYL)-7-(2,5-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a useful research compound. Its molecular formula is C25H27NO6 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2,3-dimethoxyphenyl)-7-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is 437.18383758 g/mol and the complexity rating of the compound is 736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structural Studies

The compound 4-(2,3-dimethoxyphenyl)-7-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, due to its structural complexity, is of interest in synthetic organic chemistry. Research has focused on synthesizing similar quinolinedione derivatives and analyzing their structures. For instance, the synthesis of 12,13-dihydro-11bH-quino[1,2-c]quinazolines using related intermediates demonstrates the compound's relevance in the synthesis of complex heterocyclic systems. These intermediates have undergone various reactions, showcasing their versatility in organic synthesis (Phillips & Castle, 1980). Similarly, structural and computational studies on ligands for the glycine binding site on the excitatory amino acid receptor complex have involved quinoxalinedione derivatives, indicating the compound's potential application in biochemical and medicinal chemistry (Kubicki & Codding, 1993).

Crystallography and Molecular Analysis

The crystal structure of 8-(2,3-dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]-cyclohepta[c]quinoline, a closely related compound, has been determined, providing insights into the spatial arrangement and molecular interactions of such complex molecules. This research contributes to a deeper understanding of molecular conformations and potential reactivity (Wang et al., 2009).

Computational Chemistry and Spectroscopy

Computational and spectroscopic characterizations, such as those conducted on 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes, offer valuable insights into the electronic properties and interactions of quinolinedione derivatives. These studies are crucial for understanding the photophysical properties and potential applications in materials science and photodynamic therapy (Wazzan et al., 2016).

In Silico Studies and Chemical Reactivity

The synthesis and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones highlight the use of computational tools in predicting the reactivity and interaction of quinolinedione derivatives with biological targets. Such research paves the way for the design of new compounds with potential therapeutic applications (Patel et al., 2022).

Properties

IUPAC Name

4-(2,3-dimethoxyphenyl)-7-(2,5-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO6/c1-29-15-8-9-21(30-2)17(12-15)14-10-19-24(20(27)11-14)18(13-23(28)26-19)16-6-5-7-22(31-3)25(16)32-4/h5-9,12,14,18H,10-11,13H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCFCYFBPCFZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=C(C(=CC=C4)OC)OC)C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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